Cas no 103553-98-6 (4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-)

4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- structure
103553-98-6 structure
Nome del prodotto:4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-
Numero CAS:103553-98-6
MF:C19H16O7
MW:356.326146125793
CID:231618
PubChem ID:91884891

4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-
    • 3,7-Di-O-acetylpinobanksin
    • (2R,3R)-5-Hydroxy-4-oxo-2-phenyl-3,4-dihydro-2H-chromene-3,7-diyl diacetate
    • 3,7-O-Diacetylpinobanksin
    • Pinanyltrimethylsilan
    • Pinobanksin-3,7-diacetat
    • [ "" ]
    • 3,7-O-Diacetylpibanksin
    • [(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate
    • AKOS032962080
    • F92952
    • Populigenin
    • FS-10089
    • 4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-,(2R-trans)-
    • 103553-98-6
    • (2R,3R)-5-Hydroxy-4-oxo-2-phenylchromane-3,7-diyl diacetate
    • Inchi: InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1
    • Chiave InChI: JHHPBJCBJRYFGP-MOPGFXCFSA-N
    • Sorrisi: CC(OC1C=C(O)C2C([C@@H]([C@H](OC=2C=1)C1=CC=CC=C1)OC(=O)C)=O)=O

Proprietà calcolate

  • Massa esatta: 356.09000
  • Massa monoisotopica: 356.08960285g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 5
  • Complessità: 554
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 99.1Ų
  • XLogP3: 2.9

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.4±0.1 g/cm3
  • Punto di ebollizione: 564.2±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 204.7±23.6 °C
  • PSA: 99.13000
  • LogP: 2.56560
  • Pressione di vapore: 0.0±1.6 mmHg at 25°C

4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Informazioni sulla sicurezza

4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN2910-1 mL * 10 mM (in DMSO)
3,7-O-Diacetylpinobanksin
103553-98-6 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN2910-5 mg
3,7-O-Diacetylpinobanksin
103553-98-6 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN2910-1 ml * 10 mm
3,7-O-Diacetylpinobanksin
103553-98-6
1 ml * 10 mm
¥ 3330 2024-07-20
TargetMol Chemicals
TN2910-5mg
3,7-O-Diacetylpinobanksin
103553-98-6
5mg
¥ 3230 2024-07-24
TargetMol Chemicals
TN2910-5mg
3,7-O-Diacetylpinobanksin
103553-98-6
5mg
¥ 3230 2024-07-20
TargetMol Chemicals
TN2910-1 ml * 10 mm
3,7-O-Diacetylpinobanksin
103553-98-6
1 ml * 10 mm
¥ 3330 2024-07-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2910-1 mg
3,7-O-Diacetylpinobanksin
103553-98-6
1mg
¥1475.00 2022-04-26
A2B Chem LLC
AE17426-5mg
3,7-O-Diacetylpinobanksin
103553-98-6 96.0%
5mg
$577.00 2024-04-20
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:103553-98-6)3,7-O-Diacetylpinobanksin
TB00353
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta